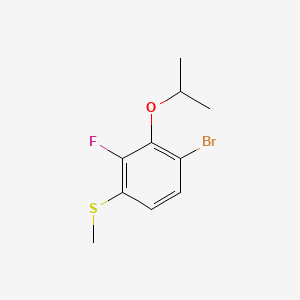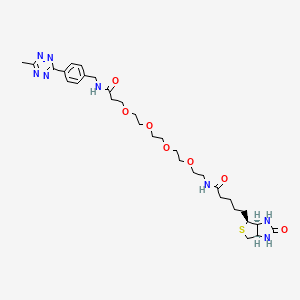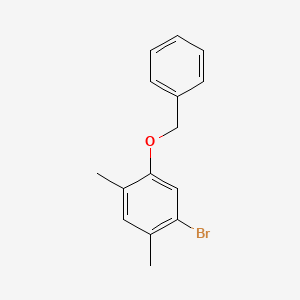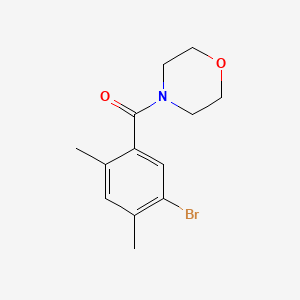
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane” is a chemical compound with the molecular formula C10H12BrFOS and a molecular weight of 279.17 . It is also known by its IUPAC name (5-bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane . The compound is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with bromo, fluoro, isopropoxy, and methylthio groups . The exact spatial arrangement of these substituents can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“this compound” is a liquid in its physical form . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources .Aplicaciones Científicas De Investigación
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in many organic reactions, and as a tool in studying the biochemical and physiological effects of various compounds. This compound has also been used in the development of new drugs and pharmaceuticals and in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane acts as a catalyst in many organic reactions. It is believed to act by forming a complex with the substrate and stabilizing the transition state of the reaction, thus increasing the reaction rate. In addition, this compound can also act as a nucleophile, attacking electrophilic sites in the substrate and forming new bonds.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of various drugs on the human body, as well as the effects of various hormones and proteins on the body. In addition, this compound has also been used to study the effects of various environmental pollutants on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane has many advantages for laboratory experiments. It is a versatile compound that can be used in a wide range of reactions. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, so it must be used in a non-polar solvent. In addition, it is not very stable and can decompose if exposed to high temperatures or strong acids.
Direcciones Futuras
There are many potential future directions for (4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane. It could be used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions. In addition, it could be used to study the effects of various environmental pollutants on the body. It could also be used to study the effects of various hormones and proteins on the body, as well as the effects of various drugs on the body. Finally, this compound could be used in the development of new catalysts and reagents for organic synthesis.
Métodos De Síntesis
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane is synthesized through a two-step process. The first step involves the reaction of 4-bromo-2-fluoro-3-isopropoxyphenyl bromide (4BFIPB) with sodium sulfide to form this compound. This reaction is carried out in a non-polar solvent such as toluene at room temperature. The second step involves the removal of the sulfide group through a nucleophilic substitution reaction. This reaction is carried out in a polar solvent such as methanol at room temperature.
Safety and Hazards
The safety data sheet for “(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes and get medical aid .
Propiedades
IUPAC Name |
1-bromo-3-fluoro-4-methylsulfanyl-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFOS/c1-6(2)13-10-7(11)4-5-8(14-3)9(10)12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPFIEILPPGISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)SC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














